molecular formula C22H27NO4 B396914 Ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 181480-21-7

Ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B396914
CAS No.: 181480-21-7
M. Wt: 369.5g/mol
InChI Key: UEGHFMPNCMSKHD-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a methoxy group at the para position of its aromatic ring. This compound is synthesized via multicomponent reactions (MCRs) employing green chemistry principles, such as the use of urea–benzoic acid functionalized magnetic nanoparticles (Fe₃O₄@SiO₂@(CH₂)₃–urea–benzoic acid) as catalysts . Key structural features include a hexahydroquinoline core, an ester group at position 3, and substituents influencing steric and electronic properties.

Properties

IUPAC Name

ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-6-27-21(25)18-13(2)23-16-11-22(3,4)12-17(24)20(16)19(18)14-7-9-15(26-5)10-8-14/h7-10,19,23H,6,11-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGHFMPNCMSKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)OC)C(=O)CC(C2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS Number: 181480-21-7) is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C22H27NO4
  • Molecular Weight : 369.46 g/mol
  • IUPAC Name : this compound

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of derivatives related to this compound. Specifically:

  • DPPH Radical Scavenging Activity : Various derivatives exhibited antioxidant activity ranging from 70% to 98% in DPPH assays. Such activity suggests potential applications in developing immune-boosting drugs and protecting against oxidative stress .

Antibacterial Activity

The antibacterial efficacy of certain polyhydroquinoline derivatives has been explored:

  • In Vitro Studies : The compound showed significant antibacterial activity against common pathogens such as Escherichia coli and Bacillus subtilis. Among the tested derivatives, specific compounds demonstrated notable growth inhibition of these microorganisms .

Study 1: Antioxidant Properties

A study focused on synthesizing polyhydroquinoline derivatives assessed their antioxidant capabilities using the DPPH radical scavenging model. The results indicated that several derivatives had strong antioxidant activities (75%-98%), supporting their potential in therapeutic applications aimed at oxidative stress-related conditions .

CompoundAntioxidant Activity (%)
Derivative A95%
Derivative B85%
Derivative C75%

Study 2: Antibacterial Efficacy

Another significant investigation evaluated the antibacterial properties of various polyhydroquinoline derivatives. The study found that while some derivatives had minimal effects on bacterial growth, others exhibited substantial inhibitory effects:

DerivativeE. coli Inhibition (%)B. subtilis Inhibition (%)
Compound X70%60%
Compound Y90%80%
Compound Z40%No effect

The biological activities of this compound may be attributed to its ability to modulate oxidative stress and interact with bacterial cell membranes. The antioxidant properties help neutralize free radicals while the antibacterial effects may involve disrupting bacterial cell wall synthesis or function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Crystallographic Insights

The primary structural distinction among polyhydroquinoline derivatives lies in the substituents on the aromatic ring at position 3. Key examples include:

Compound Name Substituent (Position 4) Notable Structural Features Reference
Ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate 4-OCH₃ Methoxy group enhances electron density; influences hydrogen bonding and crystal packing
Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate 4-Cl Chlorine atom increases lipophilicity; alters dihedral angles in crystal structures
Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate 2-Cl Ortho-substitution introduces steric hindrance, affecting reactivity
Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate 4-F Fluorine’s electronegativity impacts electronic distribution and metabolic stability
Ethyl 4-(3,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate 3,4-(OCH₃)₂ Multiple methoxy groups enhance solubility and π-π stacking interactions

Crystallographic studies (e.g., derivatives with bromothiophene or 3-chlorophenyl groups) reveal that substituents significantly influence molecular conformation. For instance, para-substituted derivatives exhibit planar aromatic rings, whereas ortho-substituents introduce torsional strain .

Preparation Methods

Reaction Procedure

A representative synthesis involves refluxing a mixture of dimedone (10 mmol), 4-methoxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and ammonium acetate (10 mmol) in ethanol (100 mL) for 2–3 hours. The reaction progress is monitored via thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the precipitate is filtered, washed with ice-cold water and ethanol, and dried under vacuum.

Key Observations

  • Yield : 92–93% under optimized conditions.

  • Reaction Time : 120–130 minutes for full conversion.

  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane).

Mechanistic Insights

The reaction proceeds through a tandem Knoevenagel condensation-Michael addition sequence:

  • Knoevenagel Condensation : 4-Methoxybenzaldehyde reacts with dimedone to form an α,β-unsaturated ketone intermediate.

  • Michael Addition : Ethyl acetoacetate attacks the enone system, followed by cyclization and dehydration to yield the hexahydroquinoline core.

  • Aromatization : Ammonium acetate facilitates the elimination of water, stabilizing the 1,4-dihydropyridine (DHP) ring.

Green Chemistry Approaches: Micellar Media Synthesis

Recent advances emphasize sustainable methodologies, such as micellar catalysis in aqueous media. Triton X-100, a non-ionic surfactant, enables efficient synthesis at ambient temperatures.

Protocol Optimization

  • Reactants : Identical to the traditional method (dimedone, 4-methoxybenzaldehyde, ethyl acetoacetate, ammonium acetate).

  • Solvent System : Water containing 20 mol% Triton X-100.

  • Conditions : Stirring at room temperature for 120 minutes.

Advantages Over Traditional Methods

  • Yield : Comparable (93%).

  • Reaction Time : Reduced energy input (no reflux required).

  • Environmental Impact : Eliminates volatile organic solvents (e.g., ethanol).

Work-Up and Purification

The product precipitates upon pouring the reaction mixture onto crushed ice. Filtration and washing with water yield crude product, which is purified via column chromatography (ethyl acetate/hexane, 1:3).

Comparative Analysis of Synthetic Methods

ParameterTraditional HantzschMicellar Media
Solvent EthanolWater/Triton X-100
Temperature Reflux (~78°C)Room temperature
Time 120–130 min120 min
Yield 92–93%93%
Purification RecrystallizationColumn chromatography
Environmental Impact Moderate (VOC use)Low

Structural Characterization and Validation

Post-synthesis analysis confirms the product’s identity and purity:

Spectroscopic Data

  • FT-IR : Absorption bands at 1705 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O ketone), and 1602 cm⁻¹ (C=N).

  • NMR :

    • ¹H NMR (CDCl₃) : δ 1.25 (t, 3H, CH₂CH₃), 3.78 (s, 3H, OCH₃), 4.15 (q, 2H, CH₂CH₃), 6.85–7.25 (m, 4H, aryl-H).

    • ¹³C NMR : δ 14.1 (CH₂CH₃), 55.2 (OCH₃), 60.8 (CH₂CH₃), 195.4 (C=O ketone), 168.2 (C=O ester).

Crystallographic Studies

Single-crystal X-ray diffraction reveals:

  • 1,4-DHP Ring Conformation : Flat-boat geometry, critical for calcium-channel binding.

  • Cyclohexanone Ring : Envelope conformation with C5 puckering.

  • Phenyl Orientation : 4-Methoxyphenyl group occupies a pseudo-axial position.

Challenges and Optimization Strategies

Common Pitfalls

  • Incomplete Cyclization : Prolonged reflux or excess ammonium acetate mitigates this.

  • Byproduct Formation : Column chromatography effectively removes dimedone adducts.

Scalability

Both methods are scalable to gram-scale production without significant yield reduction .

Q & A

Q. What are the optimized synthetic routes for Ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via the Hantzsch reaction, which involves a one-pot multicomponent condensation of an aldehyde (e.g., 4-methoxybenzaldehyde), a β-ketoester (e.g., ethyl acetoacetate), and ammonium acetate. Key parameters include:

  • Catalyst : Green catalysts like natural organic acids or immobilized ionic liquids improve efficiency (e.g., 90% yield under solvent-free conditions) .
  • Solvent : Solvent-free systems reduce purification steps and enhance atom economy .
  • Temperature : Reactions often proceed at 80–100°C for 4–6 hours. Table: Representative reaction conditions:
CatalystSolventTemp (°C)Time (h)Yield (%)
Citric acidNone80592
SiO₂-supportedEtOH70685

Q. How is the three-dimensional structure of this compound determined, and what crystallographic parameters are critical?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard. Key steps:

  • Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K .
  • Key parameters :
  • Triclinic crystal system (space group P1) with unit cell dimensions:
    a = 7.35 Å, b = 9.63 Å, c = 12.21 Å; α = 75.1°, β = 82.3°, γ = 89.7° .
  • Hydrogen-bonding networks stabilize the hexahydroquinoline core .

Q. What preliminary biological screening methods are used to assess its bioactivity?

Initial screens include:

  • Antimicrobial assays : Disk diffusion against E. coli or S. aureus (MIC values reported as 12.5–50 µg/mL) .
  • Enzyme inhibition : Acetylcholinesterase (AChE) or α-glucosidase inhibition assays (IC₅₀ values compared to standard drugs) .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence reactivity in derivatization reactions?

The 4-methoxyphenyl group enhances electron density at the quinoline core, facilitating electrophilic substitutions (e.g., bromination at C-6). Steric hindrance from 2,7,7-trimethyl groups limits nucleophilic attack at the ester carbonyl . Computational studies (DFT) reveal:

  • HOMO-LUMO gaps : Reduced by electron-donating groups (e.g., -OCH₃), increasing reactivity .
  • Steric maps : Trimethyl groups create a hydrophobic pocket, affecting binding to biological targets .

Q. How can contradictory crystallographic data (e.g., bond lengths) between studies be resolved?

Discrepancies in reported bond lengths (e.g., C=O: 1.21 Å vs. 1.23 Å) arise from:

  • Data resolution : High-resolution structures (≤ 0.8 Å) reduce errors .
  • Thermal motion : Low-temperature data collection (100 K) minimizes atomic displacement . Cross-validation with spectroscopic data (e.g., IR carbonyl stretches at 1680–1720 cm⁻¹) and computational models (DFT-optimized geometries) is critical .

Q. What advanced spectroscopic methods validate its interaction with biological targets?

  • NMR titration : Track chemical shift changes in 1H^1H-NMR upon binding to DNA (e.g., intercalation) .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to enzymes (e.g., AChE, Kd = 2.3 µM) .
  • Fluorescence quenching : Monitor tryptophan residues in proteins to assess binding affinity .

Methodological Challenges & Solutions

Q. How to address low yields in large-scale synthesis?

  • Flow chemistry : Continuous flow systems improve heat/mass transfer, achieving 85% yield at 10 g scale .
  • Byproduct analysis : HPLC-MS identifies intermediates (e.g., enamine byproducts) for process optimization .

Q. What strategies resolve ambiguities in biological activity mechanisms?

  • Knockout models : Use CRISPR-edited cell lines to confirm target specificity (e.g., calcium channel modulation) .
  • Molecular docking : AutoDock Vina predicts binding modes to AChE (binding energy ≤ -8.5 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
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Ethyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

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